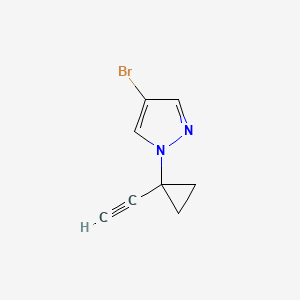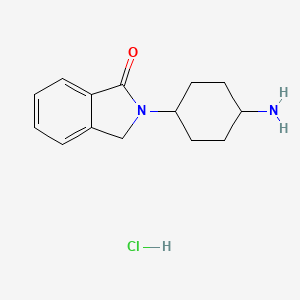
2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride, also known as KA-1 or CI-581, is a cyclic non-opioid analgesic agent. It has a molecular weight of 266.77 and its chemical formula is C14H18N2O・HCl .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including this compound, can be achieved through ultrasonic-assisted-synthesis . This method is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The molecular structure analysis of isoindolin-1-one derivatives, including this compound, can be conducted using various molecular modeling studies . These studies can combine molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 266.77 and its chemical formula of C14H18N2O・HCl .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of various isoindoline and cyclohexylamine derivatives, including compounds related to "2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride," has been extensively studied due to their relevance in medicinal chemistry and material science. For example, the synthesis of antidotes for anticholinesterase poisoning involves the preparation of cis- and trans-2-aminocyclohexanols, highlighting the importance of stereochemistry in chemical reactivity and biological activity (Bannard, Parkkari, 1970). The reaction of trans-2-acylaminocyclanols with thionyl chloride demonstrates the versatility of these compounds in synthetic organic chemistry, leading to various cyclohexanooxazoline derivatives (Bannard, Gibson, Parkkari, 1971).
Catalysis and Oxidative Reactions
Isoindoline complexes have been used as catalysts in oxidative reactions, demonstrating their utility in facilitating the oxidative decarboxylation and deamination of amino acids. This highlights their potential application in the synthesis of various organic compounds, including carbonyl compounds and ethylene (Lakk-Bogáth et al., 2015).
Medicinal Chemistry and Biological Activity
The study of isoindoline derivatives extends into the development of novel drugs and therapeutic agents. For instance, the synthesis of new saturated isoindol-1-one derivatives explores their pharmacological properties, including antiarrhythmic, antitussive, and anti-inflammatory activities, which underlines the compound's significance in drug discovery and development (Csende, Szabó, Stájer, 1993). Additionally, the creation of 2-substituted isoindoline derivatives from α-amino acids suggests potential biological activities and applications in the synthesis of organometallic compounds with antitumor properties (Mancilla et al., 2001).
Advanced Materials and Molecular Design
The novel synthesis of tetrahydroquinazoline derivatives from ambroxol hydrochloride and their optical properties highlight the role of these compounds in the development of new materials with potential applications in molecular electronics and photonics (Krysantieva et al., 2023).
Safety and Hazards
The safety data sheet for 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride provides information on its hazards . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed . In case of fire, appropriate extinguishing media suitable for surrounding facilities should be used .
Propiedades
IUPAC Name |
2-(4-aminocyclohexyl)-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17;/h1-4,11-12H,5-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXURMCVEDGTTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2712980.png)
![Methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2712982.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2712983.png)
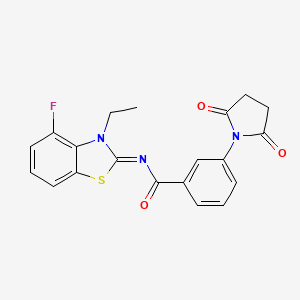

![4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2712990.png)


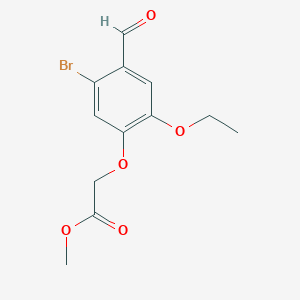
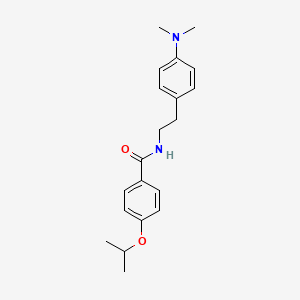
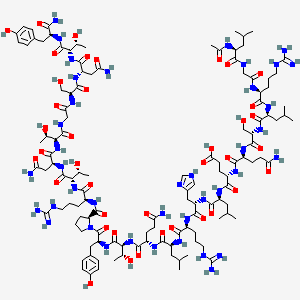
![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)
